2-methoxy-4,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2-METHOXY-4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, a morpholinyl group, and a pyridazinyl group attached to a benzene sulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzene sulfonamide core, followed by the introduction of the methoxy and dimethyl groups. The morpholinyl and pyridazinyl groups are then attached through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and various catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-METHOXY-4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The morpholinyl and pyridazinyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE: Lacks the morpholinyl and pyridazinyl groups, resulting in different chemical properties and biological activities.
4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE:
Uniqueness
The presence of both the morpholinyl and pyridazinyl groups in 2-METHOXY-4,5-DIMETHYL-N-{4-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE makes it unique compared to other similar compounds. These groups enhance its binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-14-21(30-3)22(15-17(16)2)32(28,29)26-19-6-4-18(5-7-19)20-8-9-23(25-24-20)27-10-12-31-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 |
InChI Key |
XSQJVATUBVTMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)OC |
Origin of Product |
United States |
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